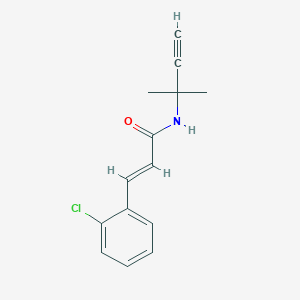

3-(2-chlorophenyl)-N-(1,1-dimethyl-2-propyn-1-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-chlorophenyl)-N-(1,1-dimethyl-2-propyn-1-yl)acrylamide, also known as CPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. CPAA is a small molecule that belongs to the class of acrylamides, which are widely used in industry and research due to their unique properties, such as high reactivity, water solubility, and stability.

Wissenschaftliche Forschungsanwendungen

Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids

- Abstract : A method for detecting tritium in polyacrylamide gels using scintillation autography is described, involving dehydration in dimethyl sulphoxide and exposure to X-ray film at -70°C. This method significantly improves sensitivity over conventional autoradiography, potentially applicable for studying proteins and nucleic acids labelled with tritium or other isotopes (Bonner & Laskey, 1974).

Synthesis and Spectral Analysis of Acrylamide Derivatives

- Abstract : The study reports the synthesis, molecular docking, and DFT studies of (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer, highlighting the importance of non-covalent interactions and spectroscopic data analysis. This research could inform the design and development of novel compounds for various applications, including optical activity and reactivity studies (Shukla, Chaudhary, & Pandey, 2020).

Acrylamide Chemistry, Biochemistry, and Safety

- Abstract : An extensive review on acrylamide, covering its industrial uses, presence in food, and extensive studies on its effects in cells, tissues, animals, and humans. This review also discusses the need for understanding acrylamide's formation, distribution in food, and its role in human health, offering a comprehensive overview of acrylamide's applications and implications (Friedman, 2003).

Controlled Polymerization of Acrylamides

- Abstract : Achievements in controlled polymerization of (meth)acrylamides using ATRP, yielding polymers with low polydispersity and linear molecular weight increase, which is crucial for applications requiring precise polymer architectures (Teodorescu & Matyjaszewski, 2000).

Graft Polymerization of Acrylamide on Cellulose

- Abstract : Utilization of benzophenone for grafting polyacrylamide on cotton fabrics, enhancing their antibacterial abilities. This process demonstrates the application of acrylamide derivatives in modifying textile materials for functional improvements (Hong, Liu, & Sun, 2009).

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-methylbut-3-yn-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-4-14(2,3)16-13(17)10-9-11-7-5-6-8-12(11)15/h1,5-10H,2-3H3,(H,16,17)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMLZVZKBRUEOG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C=CC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C)NC(=O)/C=C/C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)